Tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate
Description
tert-Butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate is a fluorinated piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,2-difluoroethyl substituent at the 2-position of the piperazine ring. This compound is primarily utilized as an intermediate in medicinal chemistry for the development of pharmaceuticals, particularly in cancer research and enzyme inhibition studies .
Properties
IUPAC Name |
tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-7-8(15)6-9(12)13/h8-9,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDVKJDYVHTEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784337-73-0 | |
| Record name | tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-difluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Step 2: The intermediate product is then reacted with 2,2-difluoroethylamine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate has been investigated for its potential in drug development:
- Neurological Disorders : Research indicates that piperazine derivatives can interact with neurotransmitter receptors, making them candidates for treating conditions like depression and anxiety.
- Antibacterial Activity : Similar compounds have shown promise in combating bacterial resistance, with studies revealing significant antibacterial activity against strains such as Pseudomonas aeruginosa .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules:
- Building Block for Complex Molecules : Its unique structure allows it to be used in creating more complex pharmaceuticals and agrochemicals .
- Reagent in Chemical Reactions : It undergoes various reactions such as oxidation and substitution, facilitating the development of new compounds with desired properties .
Biological Studies
Research has highlighted its role in biological investigations:
- Enzyme Inhibitors : The compound is employed in studies aimed at identifying new enzyme inhibitors, which could lead to advancements in therapeutic agents .
- Receptor Ligands : Its interaction with different biological targets makes it valuable for studying receptor-ligand dynamics in cellular processes.
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of piperazine derivatives against resistant strains of bacteria. Tert-butyl derivatives exhibited low minimum inhibitory concentrations (MIC), indicating their potential as effective antibacterial agents. The mechanism involved disrupting bacterial cell membranes without significant hemolytic activity on human cells .
Case Study 2: Neurological Applications
Research into piperazine derivatives has shown their ability to modulate neurotransmitter systems. In preclinical models, compounds similar to this compound demonstrated anxiolytic effects, suggesting therapeutic potential for anxiety disorders .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate with analogous piperazine derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activity.
Substituent Position and Functional Groups
Physicochemical Properties
Biological Activity
Tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like acetonitrile and requires purification through column chromatography to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C11H19F2N2O2 |
| Molecular Weight | 240.28 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring structure allows for modulation of neurotransmitter activity, potentially influencing pathways related to anxiety and depression. The difluoroethyl group enhances binding affinity, making it a promising candidate for receptor-ligand studies .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in developing new antimicrobial agents .
- Anticancer Properties : The compound has been evaluated for cytotoxic effects on cancer cell lines. It showed promising results with IC50 values comparable to established anticancer drugs .
- Neuropharmacological Effects : Similar piperazine derivatives have been shown to influence neurotransmitter systems, which may offer therapeutic benefits in treating neurological disorders .
Table 2: Biological Activity Summary
Case Studies
- Anticancer Evaluation : In a study evaluating various piperazine derivatives, this compound demonstrated significant cytotoxicity against MDA-MB 231 and U-87 MG cell lines. The compound's IC50 values were notably lower than those of traditional chemotherapeutics like Abraxane (ABZ), highlighting its potential as an anticancer agent .
- Antimicrobial Testing : Another investigation assessed the compound's ability to inhibit bacterial growth. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead compound for new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
